4,4-Diethylazepane
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Overview
Description
4,4-Diethylazepane, also known as DEAP, is an organic compound with a unique structure and multiple uses. It is a cyclic hydrocarbon with a ring of five carbon atoms and two ethyl groups attached to the ring. It is a colorless liquid with a boiling point of about 130°C and a melting point of -10°C. DEAP is soluble in many organic solvents and is used in a range of applications, including as an intermediate in the synthesis of pharmaceuticals, as an additive in fuel, and as a starting material in the production of other compounds.
Scientific Research Applications
Photochemical Studies
Research on the photochemistry of aryl azides has shed light on the intermediacy of related azepine compounds, offering insights into their reactivity and potential applications in chemical synthesis. For instance, the detection and characterization of a dehydroazepine through time-resolved infrared spectroscopy and flash photolysis at room temperature have provided valuable information about the transient states and reaction pathways of these compounds, potentially guiding their use in photochemical applications (Shields et al., 1987).
Vibrational Spectroscopy and Quantum Mechanical Studies
The vibrational spectroscopic analysis, such as FT-IR and FT-Raman, combined with quantum mechanical studies, offers deep insights into the molecular structure and properties of azepine derivatives. These studies are crucial for understanding the electronic and structural characteristics that underpin their chemical reactivity and potential applications in materials science and molecular engineering (Kuruvilla et al., 2018).
Synthetic Routes to Azepane Derivatives
The development of new synthetic routes to azepane derivatives, such as 1,4-oxazepane and 1,4-diazepane, from N-propargylamines highlights the versatility and importance of these compounds in organic synthesis. These synthetic strategies enhance the accessibility of azepane-based compounds, which can be valuable in various chemical synthesis and drug development applications (Vessally et al., 2016).
Porous Frameworks and Sorption Behavior
The study of porous metal azolate frameworks featuring azepane-like structures has revealed exceptional flexibility and sorption behavior, making these materials promising for gas storage, separation, and catalysis applications. The unique properties of these frameworks, such as thermoactivated sorption behavior and hydrophobic pore surfaces, demonstrate the potential of azepane derivatives in advanced materials science (Zhang & Chen, 2008).
Properties
IUPAC Name |
4,4-diethylazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-10(4-2)6-5-8-11-9-7-10/h11H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJBAVMNKVDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCNCC1)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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